molecular formula C28H28N4O4 B14095861 7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B14095861
M. Wt: 484.5 g/mol
InChI Key: VUZHAPILIDHKSO-UHFFFAOYSA-N
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Description

7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, a phenethyl group, and a piperazine moiety substituted with a methoxyphenyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenethyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction using 4-methoxyphenylpiperazine and an appropriate leaving group on the quinazoline core.

    Final Coupling: The final coupling step involves the reaction of the intermediate with a suitable carbonylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using alkyl halides or sulfonates, electrophilic substitution using halogens or nitro compounds.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the quinazoline core. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may yield reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a potential inhibitor of specific enzymes or receptors involved in various biological processes.

    Medicine: As a candidate for the development of new therapeutic agents, particularly in the treatment of cancer, neurological disorders, and infectious diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme or receptor, thereby inhibiting its activity or modulating its function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: A widely used piperazine derivative with central nervous system stimulant properties.

    1-(3-trifluoromethylphenyl)piperazine: Another piperazine derivative commonly found in combination with other compounds for its stimulant effects.

Uniqueness

7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is unique due to its specific combination of a quinazoline core, a phenethyl group, and a methoxyphenyl-substituted piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C28H28N4O4

Molecular Weight

484.5 g/mol

IUPAC Name

7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C28H28N4O4/c1-36-23-10-8-22(9-11-23)30-15-17-31(18-16-30)26(33)21-7-12-24-25(19-21)29-28(35)32(27(24)34)14-13-20-5-3-2-4-6-20/h2-12,19H,13-18H2,1H3,(H,29,35)

InChI Key

VUZHAPILIDHKSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

Origin of Product

United States

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